molecular formula C13H13N3O3 B15218743 N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-91-2

N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B15218743
CAS No.: 61548-91-2
M. Wt: 259.26 g/mol
InChI Key: LQPDSKRAGURULW-UHFFFAOYSA-N
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Description

Disclaimer: The following is placeholder text. Specific applications, mechanisms of action, and physicochemical data for N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide were not located in the search results and must be obtained from reliable scientific literature. This compound is a synthetic chemical compound of interest in biochemical research. The presence of the imidazole ring, a common feature in many biologically active molecules, suggests potential for investigating enzyme inhibition or receptor modulation. Similarly, the benzamide scaffold is found in compounds with diverse pharmacological profiles. This product is intended for laboratory research purposes by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult primary scientific literature to determine this compound's specific properties, mechanisms, and applications. Handle all chemicals with appropriate safety precautions.

Properties

CAS No.

61548-91-2

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

[benzoyl(1H-imidazol-5-ylmethyl)amino] acetate

InChI

InChI=1S/C13H13N3O3/c1-10(17)19-16(8-12-7-14-9-15-12)13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

LQPDSKRAGURULW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC1=CN=CN1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.

Scientific Research Applications

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetoxy group may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural uniqueness lies in its dual substitution: an acetyloxy group and an imidazole-methyl moiety on the benzamide core. Below is a detailed comparison with similar compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Yield (%) Notable Bioactivity/Applications Reference
N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide Benzamide + imidazole Acetyloxy, imidazole-methyl Not reported Hypothesized enzyme inhibition N/A
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) Benzamide + thiazole Acetyloxy, nitro-thiazole ~70–80% Antiparasitic, antiviral
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Benzamide + benzimidazole Amino-benzimidazole Not reported Research compound (IDO1 inhibition)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide Benzamide + benzimidazole-methyl Benzimidazole-methyl 45–98% Anticancer, antimicrobial
N-({2-[(2-chlorophenyl)methanesulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl}methyl)-4-(trifluoromethyl)benzamide Benzamide + imidazole-sulfonyl Chlorophenyl-sulfonyl, trifluoromethyl Not reported Screening compound (kinase inhibition)

Pharmacological and Biochemical Profiles

  • Antimicrobial Activity :
    • Benzimidazole derivatives (e.g., ) show broad-spectrum antimicrobial activity due to their ability to intercalate DNA or inhibit topoisomerases. The target compound’s imidazole core may offer similar mechanisms but with reduced potency compared to benzimidazoles .
  • Enzyme Inhibition: Nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase in parasites, while benzimidazole analogs () target indoleamine 2,3-dioxygenase-1 (IDO1) in cancer immunotherapy. The acetyloxy group in the target compound may modulate similar enzymatic pathways .

Biological Activity

N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N3O2\text{C}_{11}\text{H}_{12}\text{N}_{3}\text{O}_{2}

This compound features an acetyloxy group and an imidazole moiety, which are known to contribute to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various benzamide derivatives, including those similar to this compound. The following table summarizes findings on the cytotoxic effects of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Activity Description
Compound 5A5492.12 ± 0.21High antitumor activity in 2D culture
Compound 6HCC8275.13 ± 0.97Moderate activity; affected normal fibroblasts too
Compound 8NCI-H3586.48 ± 0.11Significant activity in both 2D and 3D assays
This compoundTBDTBDFurther studies required for specific data

Research Findings:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown the ability to inhibit cell proliferation significantly in vitro, particularly against lung cancer cell lines such as A549 and HCC827 .
  • Selectivity and Toxicity : While some compounds demonstrated potent antitumor effects, they also exhibited cytotoxicity towards normal cells (e.g., MRC-5 lung fibroblasts), indicating a need for structural optimization to enhance selectivity .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been extensively studied, with promising results against various pathogens:

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBenzamide derivatives≤ 50 µg/mL
Escherichia coliBenzimidazole derivatives≤ 25 µg/mL

Case Studies:

  • Benzimidazole Derivatives : A study demonstrated that certain benzimidazole-based compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications such as acetyloxy groups may enhance this activity .
  • Eukaryotic Models : Testing on eukaryotic models like Saccharomyces cerevisiae showed that these compounds could also disrupt cellular functions in yeast, indicating a broader spectrum of action .

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